(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate
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Overview
Description
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative can then be further functionalized through various reactions, such as nitration and esterification, to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline scaffold can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and quinacrine . These compounds share the quinoline scaffold but differ in their functional groups and specific biological activities.
Uniqueness
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl moiety enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
CAS No. |
29002-20-8 |
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Molecular Formula |
C18H10Cl2N2O4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H10Cl2N2O4/c19-13-6-3-11(10-14(13)20)4-8-16(23)26-18-15(22(24)25)7-5-12-2-1-9-21-17(12)18/h1-10H/b8-4+ |
InChI Key |
YTNGNUNLQXFJAN-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)N=C1 |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)N=C1 |
Origin of Product |
United States |
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